An In-depth Technical Guide to the Synthesis and Characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol
An In-depth Technical Guide to the Synthesis and Characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the synthetic pathway from commercially available starting materials, provides step-by-step experimental protocols, and outlines the expected analytical data for the final compound.
Synthesis
The synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol is most effectively achieved through a two-step process starting with the readily prepared 2,4-dimethylthiazole. The synthetic route involves the introduction of a formyl group at the 5-position of the thiazole ring via a Vilsmeier-Haack reaction, followed by the reduction of the resulting aldehyde to the corresponding primary alcohol.
Synthetic Pathway:
Caption: Synthetic pathway for (2,4-Dimethyl-1,3-thiazol-5-yl)methanol.
Experimental Protocols
2.1. Step 1: Synthesis of 2,4-Dimethylthiazole
This procedure is adapted from the Hantzsch thiazole synthesis.[1][2]
-
Materials:
-
Acetamide (finely divided)
-
Phosphorus pentasulfide (powdered)
-
Chloroacetone
-
Dry benzene
-
5 N Sodium hydroxide or potassium hydroxide
-
Ether
-
Anhydrous sodium sulfate
-
Water
-
-
Procedure:
-
In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.
-
Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.
-
Add 20 mL of a mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene.
-
Carefully heat the mixture in a water bath to initiate the exothermic reaction. Once the reaction starts, remove the water bath.
-
Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser at a rate that maintains a controlled reflux.
-
After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.
-
Cool the mixture and add approximately 750 mL of water with shaking.
-
After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.
-
Make the lower aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide.
-
The crude 2,4-dimethylthiazole will separate as a black upper layer. Extract the product with ether (5 x 120 mL portions).
-
Combine the ethereal extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the ether by distillation from a steam bath.
-
Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 143–145 °C.
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2.2. Step 2: Synthesis of 2,4-Dimethylthiazole-5-carbaldehyde (Vilsmeier-Haack Formylation)
This is a general procedure for the formylation of electron-rich heterocycles.[3][4][5][6]
-
Materials:
-
2,4-Dimethylthiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF (1.2 equivalents) in DCM to 0 °C.
-
Slowly add POCl₃ (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,4-dimethylthiazole (1.0 equivalent) in DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,4-dimethylthiazole-5-carbaldehyde.
-
2.3. Step 3: Synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol (Reduction)
This is a standard procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.[7][8][9][10]
-
Materials:
-
2,4-Dimethylthiazole-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2,4-dimethylthiazole-5-carbaldehyde (1.0 equivalent) in methanol in a round-bottomed flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure (2,4-Dimethyl-1,3-thiazol-5-yl)methanol.
-
Characterization
3.1. Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol.
| Property | Value | Reference |
| CAS Number | 50382-32-6 | [11] |
| Molecular Formula | C₆H₉NOS | [11] |
| Molecular Weight | 143.21 g/mol | [11] |
| Appearance | White solid | Inferred |
| Melting Point | 56 °C | [11] |
| Boiling Point | 111-119 °C at 1 mmHg | [11] |
| Density | 1.208 ± 0.06 g/cm³ | [11] |
3.2. Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.7 | Singlet | 2H | -CH₂OH |
| ~ 3.5 | Broad Singlet | 1H | -OH |
| ~ 2.6 | Singlet | 3H | 2-CH₃ |
| ~ 2.4 | Singlet | 3H | 4-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C2 (Thiazole) |
| ~ 150 | C4 (Thiazole) |
| ~ 125 | C5 (Thiazole) |
| ~ 55 | -CH₂OH |
| ~ 19 | 2-CH₃ |
| ~ 15 | 4-CH₃ |
FT-IR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~ 1550 | Medium | C=N stretch (thiazole ring) |
| ~ 1450 | Medium | C=C stretch (thiazole ring) |
| 1200-1000 | Strong | C-O stretch (primary alcohol) |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 143 | [M]⁺ (Molecular ion) |
| 126 | [M - OH]⁺ |
| 112 | [M - CH₂OH]⁺ |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of a target compound, applicable to the final step in the synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol.
Caption: General workflow for the work-up and purification of the final product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scielo.br [scielo.br]
- 11. echemi.com [echemi.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. acgpubs.org [acgpubs.org]
- 14. rsc.org [rsc.org]
- 15. asianpubs.org [asianpubs.org]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]
- 20. (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. acgpubs.org [acgpubs.org]
